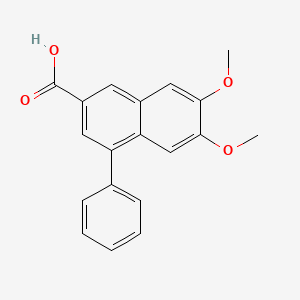

6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

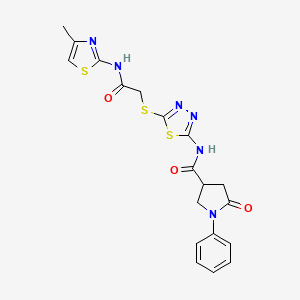

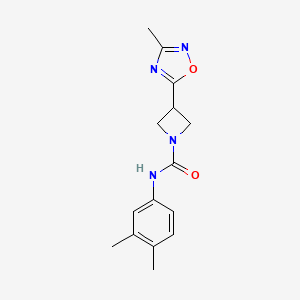

6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid is a chemical compound . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Synthesis Analysis

The synthesis of similar compounds often involves a combination of synthetic methods. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been used to synthesize (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . The diastereomeric morpholinone derivative was formed in the Petasis reaction and further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of this compound can be represented as COC1=C(OC)C=C2C(=CC(C(O)=O)=CC2=C1)C3=CC=CC=C3 . This structure indicates that the compound contains a naphthalene core with methoxy groups at the 6 and 7 positions, a phenyl group at the 4 position, and a carboxylic acid group at the 2 position .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various transformations. For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involved a series of reactions starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Scientific Research Applications

Synthesis of Bridged 3-Benzazepine Derivatives

Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives, using ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-1-phenyl naphthalene-1-carboxylate as a starting material. This compound was derived from ethyl 3,4-dimethoxyphenyl(phenyl)acetate, highlighting its role in the synthesis of conformationally restricted dopamine analogues Gentles, R., Middlemiss, D., Proctor, G., & Sneddon, A..

Fluorescent Labelling Reagent for HPLC

Inoue et al. (1998) designed a fluorescent labelling reagent, 4-(5,6-dimethoxy-2-phthalimidinyl)phenylsulfonyl semipiperazide, for the determination of carboxylic acids by precolumn HPLC. The reagent, related to 6,7-dimethoxy-4-phenylnaphthalene-2-carboxylic acid, produced highly fluorescent derivatives for HPLC assays Inoue, H., Ikeno, M., Ishii, Y., & Tsuruta, Y..

Metal-Organic Frameworks (MOFs) Development

Zhang et al. (2014) utilized rigid linear ligands with alkoxy functional groups in building a series of complexes with M(II) metals. The study includes the use of 4,4'-(2,5-dimethoxy-1,4-phenylene) dipyridine, demonstrating the application of such compounds in constructing MOFs with diverse topologies and potential functional applications Zhang, C., Zhang, M., Qin, L., & Zheng, H..

Antibacterial Activity Research

Göksu and Uğuz (2005) synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid and studied its in vitro antibacterial activity against some pathogenic bacteria. This research highlights the potential of dimethoxy naphthalene carboxylic acids in developing antibacterial agents Göksu, S., & Uğuz, M..

Sulfonation Studies

Cerfontain, Zou, and Bakker (1994) conducted sulfonation studies on various naphthalene derivatives, including dimethoxy variants. This research informs about the chemical reactivity and potential applications in various sulfonation processes Cerfontain, H., Zou, Y., & Bakker, B..

Stability Analysis in Organic Compounds

Bradshaw, Jones, and Nongrum (1991) investigated the stability of alkoxy-substituted inden-2-ones and 6,7-dimethoxy-1,4-diphenyl-2,3-naphthoquinone. Their findings are significant for understanding the stability characteristics of these compounds, which is crucial in various organic synthesis and industrial applications Bradshaw, D. P., Jones, D. W., & Nongrum, F. M..

Safety and Hazards

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs, which are structurally similar to 6,7-Dimethoxy-4-phenylnaphthalene-2-carboxylic acid, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name |

6,7-dimethoxy-4-phenylnaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-22-17-10-13-8-14(19(20)21)9-15(12-6-4-3-5-7-12)16(13)11-18(17)23-2/h3-11H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXPHANAXRNKGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CC(=C2C=C1OC)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2568115.png)

![4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2568125.png)

![N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide](/img/structure/B2568126.png)

![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2568130.png)

![6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2568132.png)

![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)